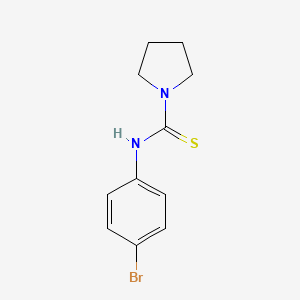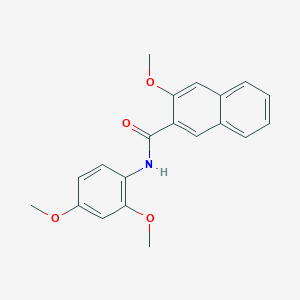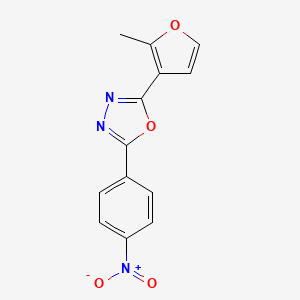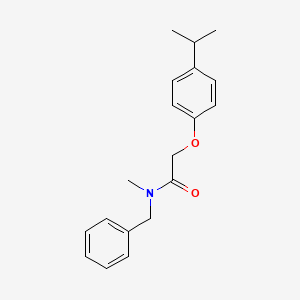
N-(4-bromophenyl)-1-pyrrolidinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-1-pyrrolidinecarbothioamide, also known as BPTU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of drugs and treatments for various diseases. BPTU belongs to the class of thioamides, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-1-pyrrolidinecarbothioamide involves the inhibition of enzymes such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). COX-2 is an enzyme that plays a key role in the production of inflammatory mediators, while AChE is an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is essential for cognitive function.
Biochemical and Physiological Effects
N-(4-bromophenyl)-1-pyrrolidinecarbothioamide has been shown to have a range of biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines, which are involved in the development of various inflammatory diseases. N-(4-bromophenyl)-1-pyrrolidinecarbothioamide has also been shown to improve cognitive function by increasing the levels of acetylcholine in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(4-bromophenyl)-1-pyrrolidinecarbothioamide in lab experiments is its high level of potency. N-(4-bromophenyl)-1-pyrrolidinecarbothioamide has been found to be effective at low concentrations, which makes it a cost-effective option for researchers. However, one of the limitations of using N-(4-bromophenyl)-1-pyrrolidinecarbothioamide is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for the use of N-(4-bromophenyl)-1-pyrrolidinecarbothioamide in scientific research. One area of interest is the development of N-(4-bromophenyl)-1-pyrrolidinecarbothioamide-based drugs for the treatment of Alzheimer's disease and other neurodegenerative disorders. Another potential direction is the investigation of N-(4-bromophenyl)-1-pyrrolidinecarbothioamide as a potential anti-cancer agent. Additionally, N-(4-bromophenyl)-1-pyrrolidinecarbothioamide may have applications in the development of anti-inflammatory drugs and treatments for other inflammatory diseases.
Synthesis Methods
The synthesis of N-(4-bromophenyl)-1-pyrrolidinecarbothioamide involves the reaction of 4-bromobenzoyl chloride with pyrrolidine-1-carbothioamide in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N-(4-bromophenyl)-1-pyrrolidinecarbothioamide.
Scientific Research Applications
N-(4-bromophenyl)-1-pyrrolidinecarbothioamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. N-(4-bromophenyl)-1-pyrrolidinecarbothioamide has also been investigated for its potential use as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders.
properties
IUPAC Name |
N-(4-bromophenyl)pyrrolidine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2S/c12-9-3-5-10(6-4-9)13-11(15)14-7-1-2-8-14/h3-6H,1-2,7-8H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAMSJMEFRQULZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(3-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5844709.png)
![3,4-dimethoxy-N'-{[(2-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5844717.png)
![2-{4-[(isopropylamino)sulfonyl]phenoxy}acetamide](/img/structure/B5844723.png)
![N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5844736.png)

![5-[(2-chloro-4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5844742.png)
![N-[4-(benzyloxy)phenyl]-3-oxobutanamide](/img/structure/B5844744.png)


![2,4-dibromo-6-{2-[(4-bromo-1-naphthyl)acetyl]carbonohydrazonoyl}phenyl 2-furoate](/img/structure/B5844766.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-methylphenyl)thiourea](/img/structure/B5844783.png)

